molecular formula C10H15NO2 B13277207 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol CAS No. 114451-00-2

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol

Cat. No.: B13277207
CAS No.: 114451-00-2
M. Wt: 181.23 g/mol
InChI Key: LHWPNSOMTWWUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C9H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethylamino group attached to a methylphenol structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the aromatic ring of 4-methylphenol, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The hydroxyethylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Shares a similar phenolic structure but lacks the hydroxyethylamino group.

    4-Methyl-2-hydroxyaniline: Contains an amino group instead of the hydroxyethylamino group.

    2-Hydroxyethyl-4-methylphenol: Similar structure but with different functional groups.

Uniqueness

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

114451-00-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-4-methylphenol

InChI

InChI=1S/C10H15NO2/c1-8-2-3-10(13)9(6-8)7-11-4-5-12/h2-3,6,11-13H,4-5,7H2,1H3

InChI Key

LHWPNSOMTWWUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.